molecular formula C19H21NO3 B12795308 (+)-10,11-Dimethoxy-3-hydroxyberbine CAS No. 93891-56-6

(+)-10,11-Dimethoxy-3-hydroxyberbine

Cat. No.: B12795308
CAS No.: 93891-56-6
M. Wt: 311.4 g/mol
InChI Key: PPJXDHXBPUFGMN-UHFFFAOYSA-N
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Description

(-)-STB 6 is a chiral compound known for its unique stereochemistry and significant applications in various scientific fields. This compound has garnered attention due to its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-STB 6 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts in the reaction of precursor molecules. The reaction conditions often include controlled temperatures and specific solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of (-)-STB 6 may involve large-scale asymmetric synthesis using optimized reaction conditions. This includes the use of high-efficiency chiral catalysts and continuous flow reactors to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-STB 6 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(-)-STB 6 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (-)-STB 6 involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved can include inhibition of metabolic enzymes, leading to altered biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (+)-STB 6: The enantiomer of (-)-STB 6, with different stereochemistry.

    STB 5: A structurally similar compound with slight variations in functional groups.

    STB 7: Another related compound with distinct chemical properties.

Uniqueness

(-)-STB 6 is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

93891-56-6

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

InChI

InChI=1S/C19H21NO3/c1-22-18-9-13-8-17-16-4-3-15(21)7-12(16)5-6-20(17)11-14(13)10-19(18)23-2/h3-4,7,9-10,17,21H,5-6,8,11H2,1-2H3

InChI Key

PPJXDHXBPUFGMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)O)OC

Origin of Product

United States

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